![molecular formula C26H29N3O3S B2547963 N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 899996-98-6](/img/structure/B2547963.png)
N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
“N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide” is a compound that has been identified as an effective human carbonic anhydrase (hCA) inhibitor . It was designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail .
Molecular Structure Analysis
The crystal structures of this compound in complex with human carbonic anhydrase II and VII have been reported . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .Scientific Research Applications
- Application : N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide acts as an effective inhibitor of human carbonic anhydrase (hCA). Crystal structures reveal its binding interactions with both hCA II and hCA VII. Notably, it exhibits higher selectivity for hCA VII, a brain-associated isoform .
- Application : N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide has been investigated for its anti-TB potential. In vitro studies assess its cytotoxicity against Mycobacterium tuberculosis. Determining its IC50 values provides insights into its efficacy .
- Application : hCA VII, expressed in brain tissues, contributes to neuronal excitation. Inhibition of hCA VII using compounds like N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide may offer a new therapeutic avenue for neuropathic pain treatment .
- Application : N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide may protect hCA VII’s reactive cysteines from oxidative insult, potentially influencing cellular responses .
- Application : The crystal structures of this compound with hCA II and hCA VII provide valuable insights. Conformational flexibility of the linker and tail length impacts enzyme/inhibitor interactions, affecting selectivity .
- Application : Researchers have synthesized related benzhydryl piperazine derivatives and characterized them using X-ray diffraction. These studies contribute to our understanding of the compound’s structure and properties .
Carbonic Anhydrase Inhibition
Anti-Tubercular Activity
Neuropathic Pain Treatment
Reactive Cysteine Protection
Structural Insights for Drug Design
Synthetic Chemistry and X-ray Diffraction Studies
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Mode of Action
N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide: acts as an effective inhibitor of hCA. It is designed with an acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The compound forms a complex with hCA II and hCA VII, stabilizing the inhibitor through a number of polar and hydrophobic interactions in the active site of hCA VII .
Biochemical Pathways
The action of N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide affects the carbon dioxide hydration pathway, which is catalyzed by hCAs . By inhibiting hCA II and hCA VII, the compound can disrupt this pathway, potentially affecting processes such as pH regulation and electrolyte balance in the body.
properties
IUPAC Name |
N-[2-(4-benzhydrylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c30-26(24-14-8-3-9-15-24)27-16-21-33(31,32)29-19-17-28(18-20-29)25(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,25H,16-21H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZROWDLFXAGSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)CCNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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